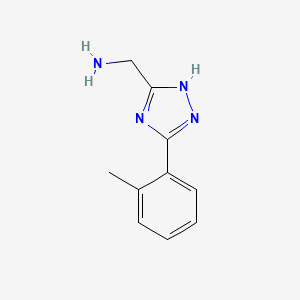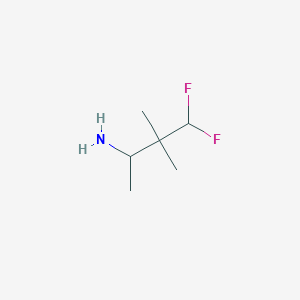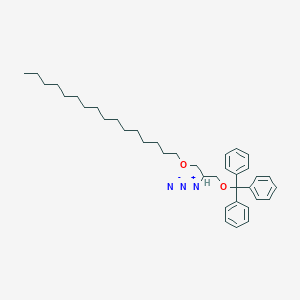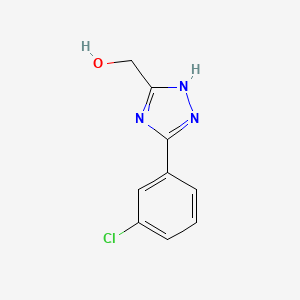![molecular formula C21H26O3 B12110431 Methyl 1-[2-(furan-3-yl)ethyl]-1,2-dimethyl-2,3,4,5-tetrahydrobenzo[7]annulene-6-carboxylate](/img/structure/B12110431.png)
Methyl 1-[2-(furan-3-yl)ethyl]-1,2-dimethyl-2,3,4,5-tetrahydrobenzo[7]annulene-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl dodovisate A is a natural product derived from the plant Dodonaea viscosa, which belongs to the family Sapindaceae. This compound is a modified clerodane diterpene, known for its unique bicyclo [5.4.0]undecane ring system. It has been isolated from the essential oil of Dodonaea viscosa leaves and has garnered interest due to its potential biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl dodovisate A is typically isolated from the essential oil of Dodonaea viscosa through hydrodistillation. The essential oil is then subjected to liquid chromatography to separate and purify the compound. The structure of methyl dodovisate A is confirmed using spectroscopic techniques such as NMR and mass spectrometry .
Industrial Production Methods: Currently, there are no large-scale industrial production methods for methyl dodovisate A. Its production is primarily limited to laboratory-scale extraction from Dodonaea viscosa leaves. Further research is needed to develop efficient synthetic routes for industrial-scale production.
Análisis De Reacciones Químicas
Types of Reactions: Methyl dodovisate A undergoes various chemical reactions, including oxidation, reduction, and substitution
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) can be used to oxidize methyl dodovisate A.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed for reduction reactions.
Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Methyl dodovisate A has shown promise in various scientific research applications, including:
Chemistry: It serves as a model compound for studying the reactivity and properties of modified clerodane diterpenes.
Industry: Its unique structure and biological activities make it a potential lead compound for developing new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The exact mechanism of action of methyl dodovisate A is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways. For instance, its antibacterial activity may involve disrupting bacterial cell membranes or inhibiting essential enzymes. Further research is needed to elucidate the precise molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Methyl dodovisate A can be compared with other similar compounds, such as:
Dodovisate C: Another modified clerodane diterpene isolated from Dodonaea viscosa, differing in its functional groups and stereochemistry.
Methyl iso-dodovisate A: A closely related compound with a similar structure but different spatial arrangement of atoms.
Triptolide: A diterpene with notable biological activities, including anti-inflammatory and anticancer properties.
Uniqueness: Methyl dodovisate A stands out due to its unique bicyclo [5.4.0]undecane ring system and its potential for diverse biological activities. Its structural features and reactivity make it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C21H26O3 |
|---|---|
Peso molecular |
326.4 g/mol |
Nombre IUPAC |
methyl 1-[2-(furan-3-yl)ethyl]-1,2-dimethyl-2,3,4,5-tetrahydrobenzo[7]annulene-6-carboxylate |
InChI |
InChI=1S/C21H26O3/c1-15-7-8-17-13-18(20(22)23-3)5-4-6-19(17)21(15,2)11-9-16-10-12-24-14-16/h4-6,10,12,14-15H,7-9,11,13H2,1-3H3 |
Clave InChI |
CHQQKKJBNXRIGN-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC2=C(C1(C)CCC3=COC=C3)C=CC=C(C2)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[3-(diethylamino)propyl]-2-(12-methyl-9-oxo-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,11-trien-10-yl)acetamide](/img/structure/B12110377.png)

![(2S)-2-Amino-3-phenyl-N-[4-(piperidin-1-YL)phenyl]propanamide](/img/structure/B12110391.png)


![6-Phenyl-3-pyridin-3-yl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12110410.png)
![Benzoyl chloride, 3-[[(1-methylethyl)amino]sulfonyl]-](/img/structure/B12110424.png)

![N-[2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-1,2-diphenylethyl]-4-methylbenzenesulfonamide](/img/structure/B12110434.png)
![1,10-Phenanthroline,2,9-bis[4-(1-methyl-1H-benzimidazol-2-yl)phenyl]-4,7-diphenyl-](/img/structure/B12110440.png)

![2-[[3-Phenyl-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]propanoyl]amino]propanoic acid](/img/structure/B12110452.png)
